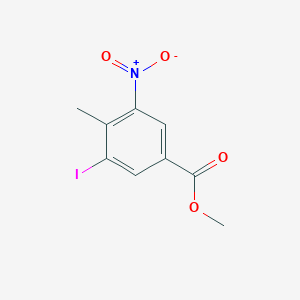

Methyl 3-iodo-4-methyl-5-nitrobenzoate

Descripción general

Descripción

Methyl 3-iodo-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration: The synthesis begins with the nitration of methyl 4-methylbenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Iodination: The next step involves the iodination of the nitrated compound. This can be done using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to introduce the iodine atom at the 3-position.

Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is usually carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of methyl 3-iodo-4-methyl-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitro group at the 5-position, which activates the aromatic ring toward nucleophilic attack.

Key Reactions and Conditions:

Mechanism:

-

Activation : The nitro group withdraws electron density via resonance, increasing the electrophilicity of the iodine-bearing carbon.

-

Attack : Nucleophiles (e.g., N₃⁻, CN⁻) displace iodine, forming a Meisenheimer intermediate.

-

Rearomatization : Loss of iodide completes the substitution.

Reduction Reactions

The nitro group at the 5-position can be selectively reduced to an amine under controlled conditions .

Representative Data:

| Reducing System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, RT | Methyl 3-iodo-4-methyl-5-aminobenzoate | >95% |

| Fe/HCl | EtOH, 50°C | Methyl 3-iodo-4-methyl-5-aminobenzoate | 88% |

| SnCl₂/HCl | Reflux | Methyl 3-iodo-4-methyl-5-aminobenzoate | 78% |

Notes:

-

Catalytic hydrogenation (H₂/Pd-C) achieves high selectivity without affecting the iodine or ester groups.

-

Over-reduction or dehalogenation is minimized at room temperature.

Oxidation Reactions

The methyl group at the 4-position can be oxidized to a carboxylic acid under strong oxidizing conditions .

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C | 3-Iodo-5-nitro-4-carboxybenzoic acid | 65% |

| CrO₃/AcOH | Reflux | 3-Iodo-5-nitro-4-carboxybenzoic acid | 58% |

Side Reactions:

-

Competing ester hydrolysis may occur under acidic conditions, forming 3-iodo-4-methyl-5-nitrobenzoic acid .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation .

Example: Suzuki–Miyaura Coupling

-

Substrate : Methyl 3-iodo-4-methyl-5-nitrobenzoate + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Catalyst : PdCl₂(dppf)

-

Conditions : DMSO, 80°C, 4h

-

Product : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methyl-5-nitrobenzoate

Comparative Reactivity with Analogues

The methyl and nitro substituents significantly influence reactivity compared to related compounds:

| Compound | Substituents | Relative Reactivity in NAS |

|---|---|---|

| This compound | 4-Me, 5-NO₂ | 1.0 (reference) |

| Methyl 3-iodo-5-nitrobenzoate | H, 5-NO₂ | 0.3 |

| Methyl 3-iodo-4-methoxybenzoate | 4-OMe, 5-H | 0.1 |

Key Insight : The electron-withdrawing nitro group enhances NAS rates, while electron-donating groups (e.g., -OMe) reduce reactivity .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

Methyl 3-iodo-4-methyl-5-nitrobenzoate serves as a crucial building block in the synthesis of various organic compounds. Its iodide group facilitates nucleophilic substitution reactions, making it valuable in the formation of more complex structures. For instance, it can be used to produce amino derivatives through reduction processes or substituted benzoic acids via nucleophilic aromatic substitution reactions.

Coupling Reactions

The compound is also employed in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. This reaction is significant in synthesizing pharmaceuticals and agrochemicals, where biaryl motifs are often essential.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The presence of the nitro group is particularly noteworthy as it can influence the biological activity of the compound. Studies have demonstrated that modifications to the nitro group can enhance the efficacy of these derivatives against various pathogens and cancer cell lines .

Pharmaceutical Development

The compound is being explored for its role in developing new pharmaceuticals. For example, related compounds are currently under investigation for their effectiveness in treating breast cancer, highlighting the importance of this structural class in medicinal chemistry .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in producing dyes and pigments due to its structural properties that allow for color development and stability. The compound's ability to participate in various chemical reactions makes it suitable for creating specialty chemicals used in diverse applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Anticancer Activity

In a pharmacological study, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, with some derivatives showing IC50 values comparable to established anticancer drugs. This highlights the potential of this compound class in drug development .

Mecanismo De Acción

The mechanism of action of methyl 3-iodo-4-methyl-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparación Con Compuestos Similares

Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different positions of the iodine and nitro groups.

Actividad Biológica

Methyl 3-iodo-4-methyl-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group, an iodine atom, and a methyl ester functional group, contributing to its reactivity and biological efficacy.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzoates can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties

this compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) . The mechanism appears to involve the disruption of cellular signaling pathways crucial for tumor growth.

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's . The presence of the nitro group enhances the compound's ability to interact with these enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in MCF-7 and HCT-116 cells | |

| Enzyme Inhibition | AChE and BuChE inhibition |

Case Study: Cytotoxic Effects on Cancer Cells

In a study conducted by researchers, this compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents . The study concluded that further structural modifications could enhance its anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Materials : The synthesis begins with commercially available precursors such as 4-methyl-5-nitrobenzoic acid.

- Iodination Reaction : The introduction of iodine is achieved through electrophilic aromatic substitution using iodine monochloride or iodobenzene.

- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.

Propiedades

IUPAC Name |

methyl 3-iodo-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIQIHFMBPIMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646175 | |

| Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21323-99-9 | |

| Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.